molecular formula C28H30N6O B2662239 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine CAS No. 1111420-51-9

1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine

Cat. No.: B2662239
CAS No.: 1111420-51-9
M. Wt: 466.589
InChI Key: BPTBUHZVIHZHRV-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the condensation of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

    Final coupling with piperazine: The final step involves the coupling of the intermediate with piperazine, typically under basic conditions using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2

    Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O/c35-28(33-19-17-31(18-20-33)24-9-5-2-6-10-24)23-11-14-32(15-12-23)27-26-21-25(22-7-3-1-4-8-22)30-34(26)16-13-29-27/h1-10,13,16,21,23H,11-12,14-15,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTBUHZVIHZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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